molecular formula C12H10N4 B2451666 9-Methylpyrimido[4,5-b]quinolin-2-amine CAS No. 582334-03-0

9-Methylpyrimido[4,5-b]quinolin-2-amine

Cat. No.: B2451666
CAS No.: 582334-03-0
M. Wt: 210.24
InChI Key: VLZOWNSVYCHDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methylpyrimido[4,5-b]quinolin-2-amine is a heterocyclic compound that belongs to the pyrimidoquinoline family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methylpyrimido[4,5-b]quinolin-2-amine typically involves multi-component reactions. One common method includes the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts like trityl chloride can be scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Methylpyrimido[4,5-b]quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with nucleophiles in polar solvents.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.

Scientific Research Applications

9-Methylpyrimido[4,5-b]quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methylpyrimido[4,5-b]quinolin-2-amine involves its interaction with specific molecular targets such as tyrosine kinases and DNA repair enzymes. By inhibiting these targets, the compound can induce apoptosis, repair DNA damage, and cause cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methylpyrimido[4,5-b]quinolin-2-amine stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

9-methylpyrimido[4,5-b]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-7-3-2-4-8-5-9-6-14-12(13)16-11(9)15-10(7)8/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZOWNSVYCHDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C=NC(=NC3=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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